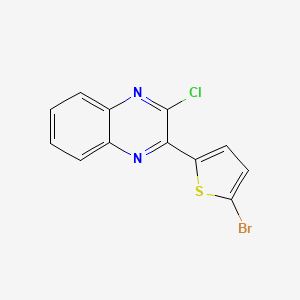

2-(5-溴噻吩-2-基)-3-氯喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

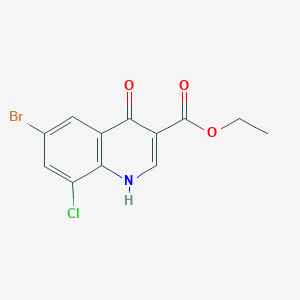

2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is a compound that likely contains a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The compound is further substituted with a bromine atom on a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a chlorine atom on the quinoxaline moiety. This structure suggests potential for interesting chemical properties and reactivity due to the presence of halogens and heterocycles, which are often seen in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline can involve palladium-catalyzed coupling reactions, as seen in the synthesis of 2'-deoxyuridines with heterocyclic substituents . Although the exact synthesis of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of palladium catalysis for coupling bromothiophene derivatives with other aromatic systems to construct the quinoxaline scaffold.

Molecular Structure Analysis

The molecular structure of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is not directly analyzed in the provided papers. However, the NMR spectra of related bromo- and chloro-thiolene compounds have been studied, showing that they exist almost exclusively in their stated forms . This suggests that the molecular structure of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline would likely be stable and could be characterized using similar spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactivity of bromo- and chloro-substituted thiophenes has been observed, with 5-bromo-3-thiolene-2-one undergoing an allylic rearrangement to 3-bromo-3-thiolene-2-one . This indicates that the bromo-substituent in 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline may also be prone to similar rearrangements or participate in further chemical reactions, potentially affecting the overall reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline are not directly reported in the provided papers. However, the presence of bromo and chloro substituents typically influences properties such as melting point, boiling point, and solubility. For instance, the Schiff base ligand and its metal complexes derived from a bromo-indolinone structure have been characterized by various techniques, indicating that such compounds can exhibit different geometries and stability constants . These findings could be extrapolated to suggest that 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline may also form stable complexes with metals and possess distinct physical properties that could be explored in further studies.

科学研究应用

安全和危害

作用机制

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been synthesized via the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the compound’s interaction with its targets .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is a key process in various biochemical pathways .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, used in the synthesis of similar compounds, is known to be environmentally benign .

属性

IUPAC Name |

2-(5-bromothiophen-2-yl)-3-chloroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAARIDXUAAZLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384302 |

Source

|

| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66078-66-8 |

Source

|

| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)